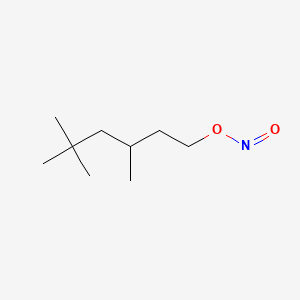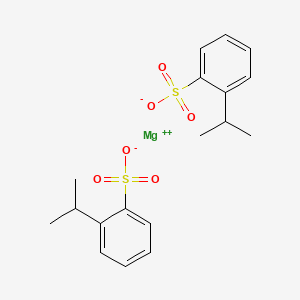
Magnesium cumenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium cumenesulphonate is an organometallic compound that combines magnesium with cumenesulphonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is soluble in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium cumenesulphonate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with cumenesulphonic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{MgO} + \text{C}9\text{H}{12}\text{SO}_3\text{H} \rightarrow \text{Mg(C}9\text{H}{12}\text{SO}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced using high-purity magnesium oxide and cumenesulphonic acid. The reaction is carried out in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium cumenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal and cumenesulphonic acid.
Substitution: It can participate in substitution reactions where the cumenesulphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired product.
Major Products
Oxidation: Magnesium sulfate and organic by-products.
Reduction: Magnesium metal and cumenesulphonic acid.
Substitution: New organometallic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Magnesium cumenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of magnesium cumenesulphonate involves its interaction with various molecular targets. In biochemical systems, it can act as a cofactor for enzymes, enhancing their activity. It can also interact with cellular membranes, altering their permeability and function. The cumenesulphonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, but lacks the organic component of cumenesulphonate.
Magnesium chloride: Widely used in industrial applications, but has different chemical properties.
Magnesium citrate: Used in medicine, particularly as a laxative, but has different biological activity.
Uniqueness
Magnesium cumenesulphonate is unique due to its combination of magnesium and cumenesulphonic acid, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industry.
Propiedades
Número CAS |
90959-88-9 |
|---|---|
Fórmula molecular |
C18H22MgO6S2 |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
magnesium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/2C9H12O3S.Mg/c2*1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h2*3-7H,1-2H3,(H,10,11,12);/q;;+2/p-2 |
Clave InChI |
GUWGBQBVMXDDNK-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




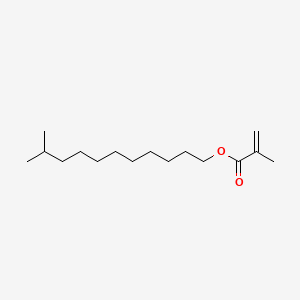

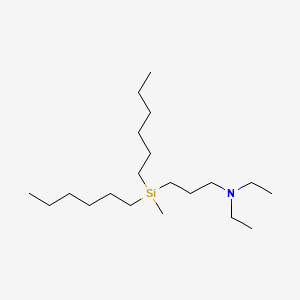

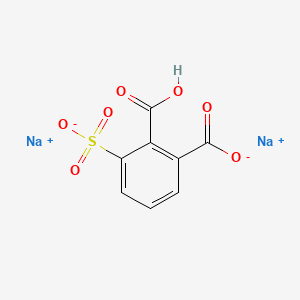
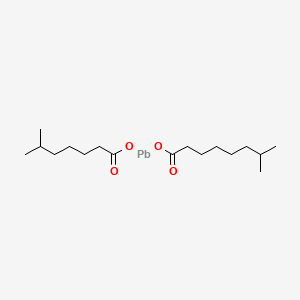
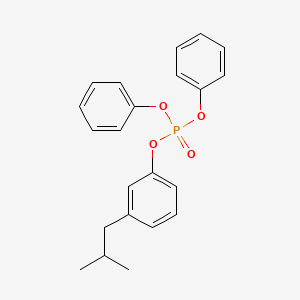
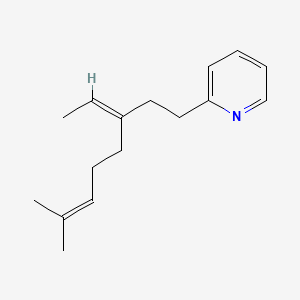
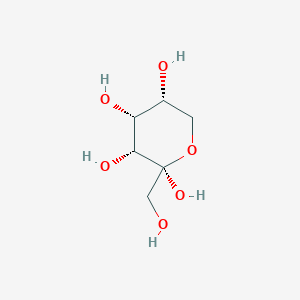
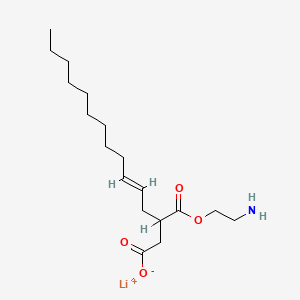
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
